molecular formula C21H14N2O2 B2454267 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one CAS No. 337485-59-3

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one

Cat. No. B2454267
CAS RN: 337485-59-3
M. Wt: 326.355
InChI Key: ZARVMZBLPBQDTE-UHFFFAOYSA-N
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Description

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by a variety of methods. A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This reaction leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Synthesis and Pharmaceutical Potential

Research has explored the synthesis and potential pharmaceutical applications of compounds related to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one. For instance, a study by Osyanin et al. (2021) proposed a method for preparing pyrimido[1,2-a]benzimidazoles, which are structurally related to the compound , indicating the scope for novel drug synthesis (Osyanin et al., 2021). Additionally, Gawai et al. (2019) focused on synthesizing derivatives of a similar compound, demonstrating potential atypical antipsychotic activity, highlighting its relevance in pharmaceutical research (Gawai et al., 2019).

Anticancer Activity

The anticancer potential of chromeno[4,3-b]pyridine derivatives, which are related to the compound of interest, was investigated by Abd El Ghani et al. (2022). Their research involved designing, synthesizing, and conducting molecular docking studies on these derivatives, revealing significant activity against breast cancer (Abd El Ghani et al., 2022).

Synthesis and Biological Activity

Kumar and Rao (2005) studied the condensation of 3-(2-bromoacctyl)coumarins with various 2-aminopyridines, yielding compounds similar to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one. These compounds exhibited notable antitubercular, antiviral, and anticancer activities, suggesting a broad spectrum of biological applications (Kumar & Rao, 2005).

Antimicrobial Applications

In another study, Rusnak et al. (2019) synthesized derivatives of a related compound and found them to exhibit high antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Rusnak et al., 2019).

properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVMZBLPBQDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one

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